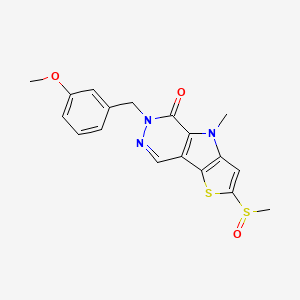
ML202
描述
ML202 是一种高度特异性的,针对人丙酮酸激酶 M2(hPK-M2)的变构激活剂。 它增强了磷酸烯醇丙酮酸结合的协同性,对腺苷二磷酸结合的影响可以忽略不计 。 该化合物分子式为 C18H17N3O3S2,分子量为 387.48 g/mol 。
准备方法
ML202 的合成涉及多个步骤,从市售的起始原料开始 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度 。
化学反应分析
ML202 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原以从其结构中去除氧原子。
科学研究应用
ML202 在科学研究中有着广泛的应用:
化学: 用作研究丙酮酸激酶 M2 激活的工具化合物。
生物学: 有助于理解涉及丙酮酸激酶 M2 的代谢途径。
医学: 正在研究其在丙酮酸激酶 M2 起作用的疾病中的潜在治疗效果。
作用机制
ML202 通过与人丙酮酸激酶 M2 上的一个变构位点结合来发挥其作用。这种结合增强了酶结合磷酸烯醇丙酮酸的能力,从而提高了其催化活性。 涉及的分子靶标包括丙酮酸激酶 M2 的活性位点和变构结合位点 。
相似化合物的比较
ML202 在针对人丙酮酸激酶 M2 的高度特异性方面是独一无二的。类似的化合物包括:
ML203: 丙酮酸激酶 M2 的另一种激活剂,但具有不同的结合亲和力和作用。
ML204: 具有类似结构但不同官能团的化合物,导致不同的生物活性.
生物活性
ML202 is a compound that acts as an allosteric activator of the M2 isoform of human pyruvate kinase (hPK-M2), which plays a significant role in cancer metabolism. This article provides a detailed overview of its biological activity, including mechanisms, research findings, and case studies.
Overview of this compound
This compound (CID-44246498) is part of a series of small molecule probes designed to activate hPK-M2 specifically. The M2 isoform is predominantly expressed in cancer cells and is crucial for their metabolic adaptation, facilitating rapid proliferation and growth. The activation of hPK-M2 by this compound aims to revert the altered metabolic state in cancer cells, potentially leading to therapeutic applications in oncology.
This compound enhances the catalytic activity of hPK-M2 by stabilizing its active form, thus promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate. This shift can redirect metabolic flux away from pathways that support tumor growth towards more normal metabolic processes. The compound exhibits minimal effects on other isoforms of pyruvate kinase, such as hPK-M1, making it a selective agent for targeting cancer metabolism.
Key Mechanisms:
- Allosteric Activation : this compound binds to hPK-M2, increasing its affinity for PEP while decreasing the binding affinity for ADP.
- Restoration of Metabolic Homeostasis : By activating hPK-M2, this compound may help restore normal glycolytic activity and reduce the Warburg effect observed in cancer cells.
Research Findings
The biological activity of this compound has been studied extensively, with several key findings highlighted below:
Case Study 1: Cancer Cell Metabolism
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in lactate production, indicating a shift from anaerobic glycolysis back towards oxidative phosphorylation. This change was associated with reduced cell viability and proliferation rates.
Case Study 2: Xenograft Models
In xenograft models using human lung cancer cells engineered to express only hPK-M1, it was observed that replacing hPK-M2 with hPK-M1 resulted in delayed tumor formation. This suggests that the modulation of pyruvate kinase activity through compounds like this compound could have therapeutic implications in managing tumor growth.
属性
IUPAC Name |
10-[(3-methoxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-8-15(26(3)23)25-17(14)13-9-19-21(18(22)16(13)20)10-11-5-4-6-12(7-11)24-2/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBXZMIXGYQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC)SC(=C2)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















